molecular formula C16H15ClO2 B1451739 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde CAS No. 1039819-35-6

4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde

Cat. No.: B1451739
CAS No.: 1039819-35-6
M. Wt: 274.74 g/mol
InChI Key: JVBCGUMWAYKVEL-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol . This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylbenzaldehyde moiety. It is a solid at room temperature and is used in various chemical and industrial applications.

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may cause serious eye irritation (H319) and may cause long-term adverse effects in the aquatic environment (H413). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde typically involves the reaction of 2-chlorophenol with 3,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11-7-13(9-18)8-12(2)16(11)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBCGUMWAYKVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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